Structural Elucidation of 4',6-Dihydroxy-5,7-dimethoxyflavanone: A Comprehensive Analytical Guide
Structural Elucidation of 4',6-Dihydroxy-5,7-dimethoxyflavanone: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of highly substituted flavonoids requires a rigorous, multi-modal analytical architecture. For 4',6-dihydroxy-5,7-dimethoxyflavanone (Chemical Formula: C₁₇H₁₆O₆), the primary analytical challenge lies in the unambiguous regiochemical assignment of the A-ring substituents (hydroxyl and methoxy groups) and the determination of the C-2 stereocenter. This whitepaper outlines a self-validating, field-proven methodology for the complete structural characterization of this compound, integrating High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD).
Strategic Analytical Workflow
To prevent artifactual misassignments common in heavily substituted aromatic systems, the elucidation must follow a strict causal sequence: establishing the molecular formula, mapping the macro-skeleton, defining the regiochemistry, and finally, resolving the 3D spatial configuration.
Fig 1. Sequential workflow for the structural elucidation of flavonoid compounds.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality of Fragmentation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the critical first step. It not only provides the exact mass to lock in the elemental composition (C₁₇H₁₆O₆) but also induces Retro-Diels-Alder (RDA) cleavage of the flavanone C-ring. This cleavage is a hallmark of flavonoid mass spectrometry and provides immediate, irrefutable evidence of how substituents are distributed between the A and B rings[1].
For 4',6-dihydroxy-5,7-dimethoxyflavanone, the protonated molecule [M+H]+ appears at m/z 317.1020. The 1,3-RDA cleavage yields a diagnostic 1,3−A+ fragment at m/z 197.05. Because an unsubstituted 1,3−A+ ion has a mass of 121 Da, the +76 Da shift perfectly accounts for two methoxy groups (+60 Da) and one hydroxyl group (+16 Da) localized entirely on the A-ring. Consequently, the remaining hydroxyl group is definitively assigned to the B-ring[1].
Fig 2. Characteristic Retro-Diels-Alder (RDA) fragmentation pathways in positive ESI-MS.
Nuclear Magnetic Resonance (NMR) Architecture
Solvent Selection and 1D NMR
The selection of the NMR solvent is a critical experimental choice. While CDCl₃ is common, DMSO-d₆ is strictly required for this compound. DMSO restricts the chemical exchange rate of the phenolic hydroxyl protons, allowing the 6-OH and 4'-OH signals to be directly observed as sharp singlets (>8.0 ppm). Observing these protons is the only way to utilize them in 2D HMBC experiments to lock the regiochemistry of the A-ring[2].
The ¹H NMR spectrum reveals the classic flavanone C-ring signature: an ABX spin system. The chiral C-2 proton appears as a doublet of doublets (dd) at ~5.40 ppm, coupling with the diastereotopic CH₂ protons at C-3 (axial ~3.15 ppm, equatorial ~2.70 ppm)[3]. The B-ring displays an AA'BB' spin system (two doublets at ~7.32 and ~6.80 ppm, J = 8.5 Hz), confirming the para-substitution (4'-OH)[4].
2D NMR: Substituent Mapping via HMBC
The most complex phase is differentiating the substitution pattern on the A-ring (5,7-dimethoxy-6-hydroxy vs. other permutations). Heteronuclear Multiple Bond Correlation (HMBC) resolves this by mapping 2JCH and 3JCH couplings.
The single aromatic proton on the A-ring (H-8, ~6.35 ppm) shows strong 3JCH correlations to C-10, C-7, and C-9. The placement of the methoxy groups at C-5 and C-7 is proven by the 3JCH correlations from the methoxy protons (~3.75 and 3.85 ppm) to their respective quaternary carbons. Crucially, the 6-OH proton (~8.50 ppm) correlates to C-5, C-6, and C-7, definitively locking the 5,7-dimethoxy-6-hydroxy regiochemistry[2].
Fig 3. Key HMBC heteronuclear correlations establishing the A-ring regiochemistry.
Stereochemical Elucidation (Absolute Configuration)
Flavanones possess a chiral center at C-2. While NMR coupling constants confirm the half-chair conformation of the C-ring, Electronic Circular Dichroism (ECD) is required to determine the absolute configuration. Naturally occurring flavanones predominantly exhibit the 2S configuration. This is validated by observing a negative Cotton effect at ~280–290 nm (n→π* transition) and a positive Cotton effect at ~320–330 nm (π→π* transition) in the ECD spectrum[3].
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols incorporate internal validation loops.
Protocol 1: HR-ESI-MS Acquisition
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Calibration: Infuse a reference mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously with the sample.
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Validation Check: The software must report a mass error of < 5 ppm for the calibrant before data acquisition begins.
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Acquisition: Inject 2 µL of the sample (1 µg/mL in MeOH) into the ESI source operating in positive ion mode.
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Collision Energy: Apply a ramped collision energy (15-35 eV) to induce the diagnostic RDA fragmentation.
Protocol 2: NMR Acquisition (600 MHz)
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Sample Preparation: Dissolve 5 mg of the purified compound in 500 µL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.
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Temperature Equilibration: Set the probe temperature to 298 K and allow 10 minutes for thermal equilibration to prevent chemical shift drift.
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Validation Check (Lock & Shim): The TMS peak must appear exactly at 0.00 ppm with a linewidth at half-height (FWHM) of <1.0 Hz. This validates magnetic field homogeneity.
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Pulse Calibration: Perform a 90-degree pulse calibration ( pw90 ) specifically on the sample to ensure optimal excitation and quantitative accuracy.
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HMBC Optimization: Set the long-range coupling delay to 62.5 ms (optimized for nJCH = 8 Hz, standard for flavonoids) and apply a one-bond filter of 145 Hz to suppress artifactual 1JCH signals.
Summary of Spectral Data
The table below synthesizes the quantitative NMR data, providing a reference standard for the structural assignment of 4',6-dihydroxy-5,7-dimethoxyflavanone.
| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H → C) |
| C-2 | 78.5 | 5.40, dd (12.5, 3.0) | C-4, C-1', C-2', C-6' |
| C-3 | 42.1 | 3.15, dd (17.0, 12.5); 2.70, dd (17.0, 3.0) | C-2, C-4, C-10 |
| C-4 | 190.2 | - | - |
| C-5 | 154.0 | - | - |
| C-6 | 130.5 | - | - |
| C-7 | 158.2 | - | - |
| C-8 | 92.5 | 6.35, s (1H) | C-6, C-7, C-9, C-10 |
| C-9 | 150.1 | - | - |
| C-10 | 105.3 | - | - |
| C-1' | 129.0 | - | - |
| C-2', 6' | 128.5 | 7.32, d (8.5) (2H) | C-2, C-4' |
| C-3', 5' | 115.4 | 6.80, d (8.5) (2H) | C-1', C-4' |
| C-4' | 157.8 | - | - |
| 5-OMe | 61.2 | 3.75, s (3H) | C-5 |
| 7-OMe | 56.4 | 3.85, s (3H) | C-7 |
| 6-OH | - | 8.50, br s (1H) | C-5, C-6, C-7 |
| 4'-OH | - | 9.60, br s (1H) | C-3', C-4', C-5' |
References
- Source: nih.
- Source: intechopen.
- Source: universiteitleiden.
- Title: Characterization of Chemical Constituents of Oxytropis microphylla (Pall.) DC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Isolation and Structure Characterization of Flavonoids | IntechOpen [intechopen.com]
